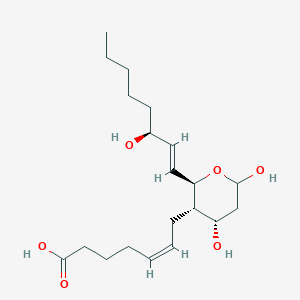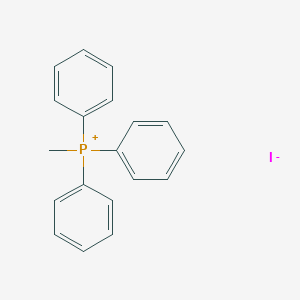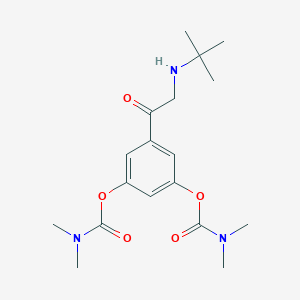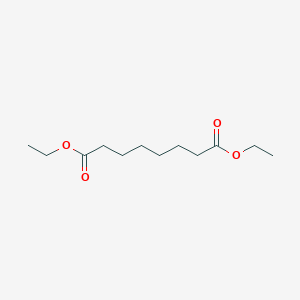
Gold bromide (AuBr3)
Overview
Description
Gold (III) bromide, also known as gold tribromide and more frequently as auric bromide, is an inorganic salt of gold mainly used as a catalyst in organic and inorganic synthesis . It is a dark-red to black crystalline solid . The chemical formula is AuBr3, but it primarily exists as a dimer with the molecular formula Au2Br6 .
Synthesis Analysis
The most common synthesis method of gold(III) bromide is heating gold and excess liquid bromine at 140 °C . The reaction is as follows: 2 Au + 3 Br2 → Au2Br6. Alternatively, the halide-exchange reaction of gold(III) chloride with hydrobromic acid has also been proven successful in synthesizing gold(III) bromide: Au2Cl6 + 6 HBr → 6 HCl + Au2Br6 .Molecular Structure Analysis
The molecule is formed by a gold cation Au3+ and 3 bromide anion Br-, that are bounded by ionic bonds . The gold (III) bromide structure is mostly found as a dimer of digold hexabromide .Chemical Reactions Analysis
Gold (III) bromide is produced by the action of a mixture of bromine and water on gold, particularly on the application of heat . Auric tribromide resembles the trichloride in most of its properties .Physical And Chemical Properties Analysis
Gold bromide is a blue to grey or black crystalline solid or powder . Its density is 5.92 g mL-1 and the melting point is 97.5 ºC . At high temperature, it will start decomposing . It is slightly soluble with water and ethanol .Scientific Research Applications
Catalyst in Organic Reactions
Gold tribromide is used as a catalyst in a variety of organic reactions . It can catalyze the reaction between an enynal unit and carbonyl compounds to form a six-membered cyclic compound .
Nucleophilic Substitution Reactions
Another catalytic use of gold tribromide is in the nucleophilic substitution reaction of propargylic alcohols . The gold complex acts as an alcohol-activating agent to facilitate the substitution .
Testing Reagent for Ketamine
Gold tribromide can be used as a testing reagent for the presence of ketamine . This application is particularly useful in forensic science for the detection of illicit substances.
Synthesis of Gold Nanoparticles
Gold tribromide serves as a starting material in the production of gold nanoparticles . These nanoparticles have applications in various fields, including electronics, medicine, and materials science.
Catalyst for Dehydrogenative Coupling
Gold tribromide can be used as a catalyst for dehydrogenative coupling of amines and phenylglyoxal derivatives to synthesize α-Ketoamide .
Chemoselective Annulation of Isocyanates
Gold tribromide can be used for the chemoselective annulation of isocyanates with 2H-azirine . This reaction is useful in the synthesis of complex organic compounds.
Mechanism of Action
Target of Action
Gold tribromide, also known as gold bromide (AuBr3), primarily targets the formation of gold nanoparticles and various organogold compounds . It is also used as a catalyst in certain chemical reactions . In the field of organic synthesis, gold tribromide has been found to catalyze the nucleophilic substitution reaction of propargylic alcohols .
Mode of Action
Gold tribromide interacts with its targets through its unique chemical structure. It exists as a dimer with the molecular formula Au2Br6, where two gold atoms are bridged by two bromine atoms . This structure allows gold tribromide to act as a catalyst in various chemical reactions. For instance, in the nucleophilic substitution reaction of propargylic alcohols, the gold complex serves as an alcohol-activating agent to facilitate the substitution .
Biochemical Pathways
It is known that gold tribromide can be used as a precursor to synthesize gold nanoparticles . These nanoparticles have numerous applications in biochemical pathways, particularly in the field of nanomedicine.
Pharmacokinetics
It is known that the pharmacokinetics of gold nanoparticles, which can be synthesized using gold tribromide, depend on particle size, shape, surface charge, surface modification, and route of exposure .
Result of Action
The primary result of gold tribromide’s action is the formation of gold nanoparticles and various organogold compounds . These products have numerous applications in fields such as nanomedicine, catalysis, and organic synthesis.
Action Environment
The action of gold tribromide is influenced by environmental factors such as temperature and the presence of other chemical agents. For instance, the most common synthesis method of gold tribromide involves heating gold and excess liquid bromine at 140 °C . Additionally, the halide-exchange reaction of gold (III) chloride with hydrobromic acid can also be used to synthesize gold tribromide .
Safety and Hazards
Future Directions
Gold (III) Bromide (AuBr3) is a highly valued chemical compound in various industries due to its unique properties and applications . Its application extends to industries such as pharmaceuticals, electronics, and fine chemicals . Market research indicates a promising growth trajectory for the Gold (III) Bromide market, driven by an increasing demand for innovative catalytic solutions and the constant drive for technological advancements across industries .
properties
IUPAC Name |
tribromogold | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.3BrH/h;3*1H/q+3;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWPJGBVJCTEBJ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Br[Au](Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuBr3 | |
| Record name | gold tribromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Gold_tribromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065025 | |
| Record name | Gold bromide (AuBr3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gold tribromide | |
CAS RN |
10294-28-7 | |
| Record name | Gold tribromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10294-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gold tribromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gold bromide (AuBr3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gold bromide (AuBr3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gold tribromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.582 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B127250.png)





![1,5-Diazabicyclo[4.3.0]non-5-ene](/img/structure/B127263.png)

![3-Methyl-N-[2-(vinyloxy)ethyl]butanamide](/img/structure/B127265.png)


![[(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester](/img/structure/B127278.png)

![5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol](/img/structure/B127288.png)